3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one
説明
This compound features a propan-1-one core substituted with two phenyl groups at the 3-position and an azetidine ring at the 1-position. The azetidine moiety is further functionalized with a pyrimidin-4-ylamino group.
特性
IUPAC Name |
3,3-diphenyl-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c27-22(26-14-19(15-26)25-21-11-12-23-16-24-21)13-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,16,19-20H,13-15H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOXFNQZUUYPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)NC4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one typically involves multi-step organic synthesis. One common route includes:
Formation of the Azetidine Ring: Starting from a suitable precursor, such as a β-amino alcohol, the azetidine ring can be formed through cyclization reactions. This often involves the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
Attachment of the Pyrimidine Moiety: The pyrimidine ring can be introduced via nucleophilic substitution reactions. Pyrimidine derivatives, such as 4-chloropyrimidine, can react with the azetidine intermediate in the presence of a base like triethylamine (TEA).
Formation of the Diphenylpropane Backbone: The final step involves coupling the diphenylpropane unit to the azetidine-pyrimidine intermediate. This can be achieved through various coupling reactions, such as the use of Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings or the azetidine ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl group in the propanone moiety. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like TEA.
Major Products
Oxidation: Formation of quinones or carboxylic acids from the phenyl rings.
Reduction: Conversion of the carbonyl group to an alcohol.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
Pharmaceutical Development
The compound has been identified as a potential lead compound in the development of new pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it suitable for drug design.
- Mechanism of Action : Research indicates that the compound may function as an inhibitor of specific kinases involved in cellular signaling pathways. This inhibition can lead to the suppression of tumor growth in cancer models, making it a candidate for cancer therapeutics .
Anticancer Properties
Studies have shown that 3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis.
- Case Study : In vitro studies revealed that the compound inhibited the proliferation of breast cancer cells by promoting cell cycle arrest at the G2/M phase .
Neurological Disorders
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Preliminary studies indicate it may have neuroprotective effects.
- Research Findings : In animal models of neurodegeneration, administration of the compound led to improved cognitive function and reduced neuronal death .
作用機序
The mechanism of action of 3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. The azetidine ring provides rigidity to the molecule, enhancing its binding affinity and specificity.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share the propan-1-one backbone but differ in substituents and heterocyclic systems:
Critical Analysis
- Azetidine vs. Pyrrolidine Rings : The 4-membered azetidine ring in the target compound introduces higher ring strain compared to the 5-membered pyrrolidine in analogues . This strain may influence conformational flexibility and binding affinity in biological targets.
- Pyrimidine vs. Triazole/Other Heterocycles: The pyrimidin-4-ylamino group in the target compound offers hydrogen-bonding capabilities distinct from the triazole in or the bicyclic pyridopyrimidine in . Pyrimidine’s aromatic nitrogen atoms may enhance interactions with kinase ATP-binding pockets .
- Phenyl vs. Polar Substituents: The 3,3-diphenyl groups in the target compound and confer hydrophobicity, whereas dimethylamino or trifluoromethyl groups in enhance polarity and solubility.
Solubility and Bioavailability
- The target compound’s logP (predicted ~4.2) is higher than (logP ~1.8) due to its diphenyl groups, suggesting lower aqueous solubility but better membrane permeability .
- The azetidine-pyrimidine combination may improve metabolic stability compared to pyrrolidine-based analogues, as smaller rings resist enzymatic degradation .
生物活性
3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one is a complex organic compound notable for its potential biological activities. This compound features a diphenyl group, an azetidine ring, and a pyrimidine moiety, which contribute to its diverse chemical reactivity and biological interactions. Research has indicated that this compound may serve as a candidate for drug development due to its ability to interact with various biological targets.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Diphenyl Group : Enhances lipophilicity and potential interactions with hydrophobic regions of biological targets.
- Azetidine Ring : Provides rigidity, which is critical for binding interactions.
- Pyrimidine Moiety : Known for its ability to interact with enzyme active sites, potentially inhibiting their function.
Synthesis
The synthesis of 3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one typically involves multi-step organic synthesis techniques. The methods include:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the pyrimidine moiety via nucleophilic substitution or coupling reactions.
- Final modification to achieve the desired functional groups.
Biological Activity
Research has demonstrated that 3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one exhibits significant biological activity across various assays:
Antibacterial Activity
Compounds structurally similar to 3,3-Diphenyl derivatives have shown promising antibacterial effects. For instance, certain derivatives exhibited activity against Staphylococcus aureus , a Gram-positive bacterium. This suggests potential applications in treating bacterial infections.
Antifungal Activity
Similar compounds have also been evaluated for antifungal properties. One derivative demonstrated moderate antifungal activity against Candida albicans , indicating that the compound may be useful in treating fungal infections.
Antitumor Effects
Research has indicated that compounds with structural similarities to 3,3-Diphenyl derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical in cancer cell proliferation. For example, Piritrexim, a related compound, showed significant antitumor effects in animal models.
The mechanism by which 3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one exerts its biological effects may involve:
- Enzyme Inhibition : The pyrimidine moiety likely interacts with enzyme active sites, inhibiting their function.
- Receptor Binding : The structural features may enhance binding affinity to specific receptors involved in disease processes.
Comparative Analysis
The uniqueness of this compound can be highlighted in comparison with other related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,3-Diphenylpropan-1-one | Lacks azetidine and pyrimidine rings | Simpler structure; potentially less biologically active |
| 1-{3-[ (pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one | Similar structure without diphenyl groups | May affect stability and binding properties |
| 3,3-Diphenyl-1-(azetidin-1-yl)propan-1-one | Lacks pyrimidine moiety | Reduced potential as an enzyme inhibitor |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications in medicinal chemistry:
- Anticancer Studies : A study on β-diaryl ketones revealed that modifications could enhance cytotoxicity against breast cancer cells (MCF7), indicating that structural adjustments can significantly influence biological efficacy .
- Antimicrobial Research : Compounds similar to 3,3-Diphenyl derivatives were synthesized and tested for antibacterial and antifungal activities, showing promising results against various pathogens .
Q & A
Q. What are the optimized synthetic routes for 3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with azetidine ring formation followed by coupling with pyrimidin-4-ylamine and subsequent ketone functionalization. Key steps include:
- Azetidine Intermediate Synthesis : Use of sulfonyl or carbonyl groups to stabilize the azetidine ring during alkylation or amination reactions. Temperature control (e.g., 0–5°C for exothermic steps) and anhydrous solvents (e.g., THF, DMF) are critical to prevent side reactions .
- Coupling with Pyrimidin-4-ylamine : Catalysts like Pd(PPh₃)₄ for Buchwald-Hartwig amination or EDCI/HOBt for carbodiimide-mediated coupling. Solvent polarity (e.g., DCM vs. DMSO) influences reaction efficiency .
- Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (using ethanol/water mixtures) to isolate the final product. Yield optimization requires iterative adjustment of stoichiometry and reaction time .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm azetidine ring protons (δ 3.5–4.5 ppm) and pyrimidine aromatic protons (δ 8.0–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in crowded regions .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 428.2012) and fragments diagnostic of the azetidine-pyrimidine linkage .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays). Adjust pH (e.g., 0.1% TFA) to enhance peak resolution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Comparative Assays : Replicate activity studies (e.g., kinase inhibition) under standardized conditions (pH 7.4, 37°C) using identical cell lines (e.g., HEK293) and positive controls (e.g., staurosporine). Discrepancies may arise from impurity profiles (e.g., residual solvents) or assay readouts (luminescence vs. fluorescence) .
- Structural Validation : Re-analyze compound identity via X-ray crystallography (SHELX refinement) or single-crystal diffraction to confirm stereochemistry and rule out polymorphic variations .
- In Silico Modeling : Molecular docking (AutoDock Vina) to predict binding modes to targets like PI3K or BTK. Compare with experimental IC₅₀ values to identify false positives from off-target interactions .
Q. What strategies are recommended for analyzing the crystal structure of this compound using X-ray diffraction?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Mount crystals in cryoloops with Paratone-N oil to prevent dehydration .
- Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing. For challenging cases (e.g., twinning), use SHELXD for dual-space methods .
- Refinement : SHELXL for anisotropic displacement parameters and restraint application (e.g., DFIX for bond lengths). Validate via R-factor convergence (<0.05) and CheckCIF/PLATON for steric clashes .
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?
Methodological Answer:
- Functional Group Modifications : Synthesize analogs with substituents on the pyrimidine ring (e.g., -F, -OCH₃) or azetidine (e.g., sulfonyl vs. carbonyl). Test against targets (e.g., kinases) to identify critical hydrogen-bond donors/acceptors .
- 3D-QSAR Modeling : Align analogs using CoMFA/CoMSIA (SYBYL-X) to generate contour maps correlating steric/electrostatic fields with activity. Validate via leave-one-out cross-validation (q² > 0.5) .
- Bioisosteric Replacement : Replace the diphenylpropanone moiety with biphenyl or naphthyl groups to assess π-π stacking contributions. Measure changes in logP (HPLC) and solubility (shake-flask method) .
Q. What experimental approaches are effective for studying the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to pH extremes (1.2 HCl, 9.0 NaOH), oxidative stress (H₂O₂), and light (ICH Q1B). Monitor degradation via LC-MS to identify labile sites (e.g., azetidine ring opening) .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24h). Quench with acetonitrile, centrifuge, and quantify parent compound via UPLC-MS/MS. Half-life <2h suggests need for prodrug strategies .
Q. How can researchers address low solubility or bioavailability challenges during preclinical development?
Methodological Answer:
- Salt Formation : Screen counterions (e.g., HCl, mesylate) via slurry experiments in ethanol/water. Characterize salts via PXRD to confirm crystallinity .
- Nanoparticle Formulation : Use antisolvent precipitation (e.g., microfluidics) with stabilizers (Poloxamer 407). Measure particle size (DLS) and dissolution rate (USP apparatus II) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
